2-Chloro-6-(cyclopropylmethoxy)pyridine
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Overview
Description
2-Chloro-6-(cyclopropylmethoxy)pyridine: is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridine typically begins with pyridine as the core structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, cyclopropylmethanol.
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
Chemistry: 2-Chloro-6-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the creation of molecules with specific biological activities .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridine depends on its specific applicationFor example, in agrochemicals, it may inhibit specific enzymes in pests, leading to their death .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the cyclopropylmethoxy group, making it less versatile in certain applications.
2-Chloro-6-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and reactivity.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group, used in different applications such as nitrification inhibitors.
Uniqueness: 2-Chloro-6-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Properties
CAS No. |
108122-44-7 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-6-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
XBDIVNMAZGTMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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